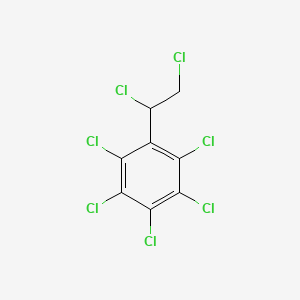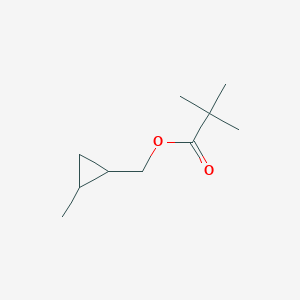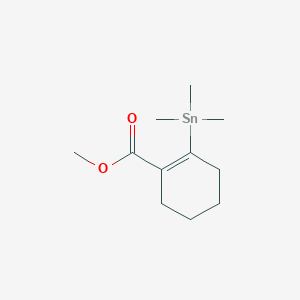
Methyl 2-(trimethylstannyl)cyclohex-1-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(trimethylstannyl)cyclohex-1-ene-1-carboxylate: is an organotin compound that features a cyclohexene ring substituted with a trimethylstannyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexene, which is then functionalized to introduce the ester and stannyl groups.
Reaction Conditions:
Industrial Production Methods: Industrial synthesis may involve multi-step processes including the formation of intermediate compounds, followed by purification steps such as distillation or recrystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the stannyl group, leading to the formation of organotin oxides.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other peroxides.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or organometallic reagents.
Major Products:
Oxidation: Organotin oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst or catalyst precursor in organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organotin compounds.
Biology and Medicine:
Biological Activity: Organotin compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or conductivity.
Mechanism of Action
Mechanism:
Catalytic Activity: The trimethylstannyl group can facilitate various catalytic processes by stabilizing transition states or intermediates.
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific functional groups and overall structure.
Comparison with Similar Compounds
Methyl 1-cyclohexene-1-carboxylate: Similar structure but lacks the stannyl group.
Trimethylstannylcyclohexane: Contains the stannyl group but lacks the ester functionality.
Cyclohexene derivatives: Various derivatives with different substituents on the cyclohexene ring.
Uniqueness:
Combination of Functional Groups:
Versatility: The compound’s ability to undergo multiple types of reactions makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
93493-97-1 |
|---|---|
Molecular Formula |
C11H20O2Sn |
Molecular Weight |
302.98 g/mol |
IUPAC Name |
methyl 2-trimethylstannylcyclohexene-1-carboxylate |
InChI |
InChI=1S/C8H11O2.3CH3.Sn/c1-10-8(9)7-5-3-2-4-6-7;;;;/h2-5H2,1H3;3*1H3; |
InChI Key |
UXMRWEAHOZIXFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(CCCC1)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


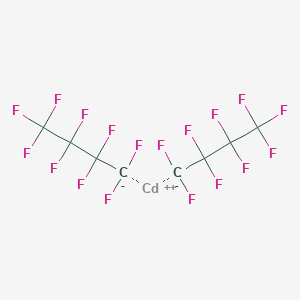
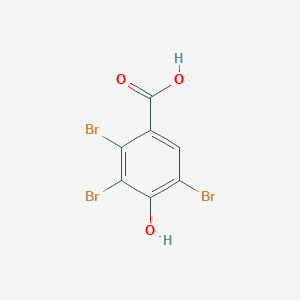

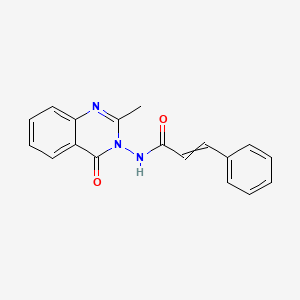
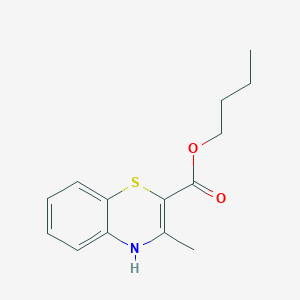
![1,1-Dichloro-2-{[(2,3,3-triiodoprop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14348278.png)

![N-[6-Amino-2-(methylsulfanyl)-4-oxo-1,4-dihydropyrimidin-5-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14348292.png)
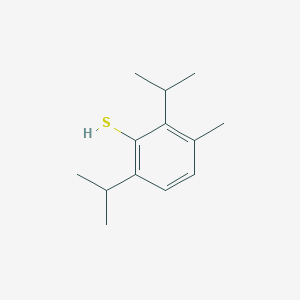
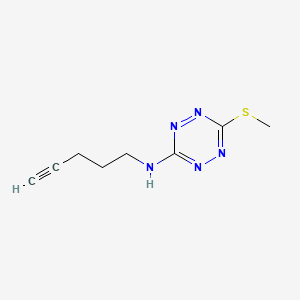
![Pyrimido[1,2-b]indazole, 3-cyclohexyl-](/img/structure/B14348314.png)

